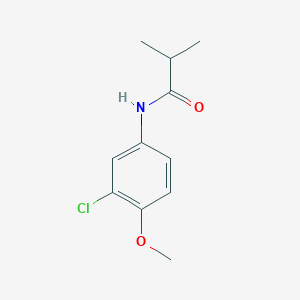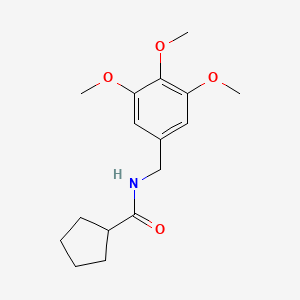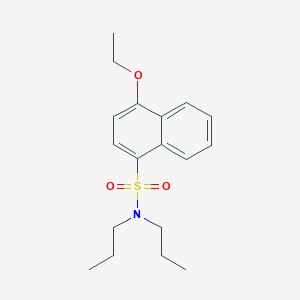![molecular formula C18H14ClN3O2 B5758048 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)
2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile, also known as CEP-33779, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile inhibits the activity of STAT3, a transcription factor that is involved in cell growth, differentiation, and survival. STAT3 is often overexpressed in cancer cells, and its activity is associated with tumor growth and metastasis. By inhibiting the activity of STAT3, 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can inhibit the growth of cancer cells and induce apoptosis. In addition, 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of T cells, which play a key role in autoimmune disorders.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of STAT3 and induces apoptosis. In addition, it has been shown to inhibit the expression of several genes that are involved in cell proliferation and survival. In autoimmune disorders, 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile inhibits the activity of T cells and reduces inflammation. It has also been shown to inhibit the production of cytokines, which play a key role in the inflammatory response.
実験室実験の利点と制限
2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile. One area of research is the development of more potent and selective inhibitors of STAT3. Another area of research is the investigation of the combination of 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile with other anticancer agents, such as chemotherapy and radiation therapy. In addition, the potential use of 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile in the treatment of other diseases, such as neurodegenerative disorders, is an area of ongoing research.
In conclusion, 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of STAT3 and the activity of T cells. While there are some limitations to using 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments, there are also several future directions for its study, including the development of more potent and selective inhibitors of STAT3 and investigation of its potential use in the treatment of other diseases.
合成法
The synthesis of 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves several steps, including the reaction of 2-chlorobenzoic acid with 2-amino-4-ethoxyphenol to form 2-(2-chlorophenyl)-4-ethoxyphenol. This intermediate is then reacted with oxalyl chloride to form 2-(2-chlorophenyl)-4-ethoxyphenyl 2-oxoacetate. The final step involves the reaction of this intermediate with 4-aminophenylacetonitrile to form 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile.
科学的研究の応用
2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer treatment, 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells. In autoimmune disorders, 2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of T cells and reduce inflammation.
特性
IUPAC Name |
2-(2-chlorophenyl)-5-(4-ethoxyanilino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-2-23-13-9-7-12(8-10-13)21-18-16(11-20)22-17(24-18)14-5-3-4-6-15(14)19/h3-10,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEOPNIUOBBBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(benzylthio)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5757971.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5757985.png)


![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)




![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)
